Cas no 952664-94-7 (2-tert-butyl-7-fluoro-5-nitro-1H-indole)

2-tert-Butyl-7-fluoro-5-nitro-1H-indole is a substituted indole derivative with potential applications in pharmaceutical and agrochemical research. The tert-butyl group enhances steric hindrance, influencing reactivity and selectivity in synthetic pathways. The fluorine substituent at the 7-position contributes to electronic modulation, potentially improving binding affinity in bioactive molecules. The nitro group at the 5-position offers a versatile handle for further functionalization, enabling the synthesis of diverse derivatives. This compound's unique substitution pattern makes it a valuable intermediate for developing novel heterocyclic compounds with tailored properties. Its structural features may be of interest in medicinal chemistry for probing structure-activity relationships or as a precursor in targeted synthesis.
2-tert-butyl-7-fluoro-5-nitro-1H-indole structure
952664-94-7 structure
Product Name:2-tert-butyl-7-fluoro-5-nitro-1H-indole
CAS No:952664-94-7
MF:C12H13FN2O2
MW:236.242226362228
CID:803367
PubChem ID:53421189
Update Time:2025-06-09

2-tert-butyl-7-fluoro-5-nitro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole,2-(1,1-dimethylethyl)-7-fluoro-5-nitro-
    • 2-tert-butyl-7-fluoro-5-nitro-1H-indole
    • 2-(tert-Butyl)-7-fluoro-5-nitro-1H-indole
    • 2-tert-butyl-7-fluoranyl-5-nitro-1H-indole
    • YOBUTELENUBOFS-UHFFFAOYSA-N
    • 952664-94-7
    • DTXSID20697754
    • SCHEMBL1465078
    • A845261
    • Inchi: 1S/C12H13FN2O2/c1-12(2,3)10-5-7-4-8(15(16)17)6-9(13)11(7)14-10/h4-6,14H,1-3H3
    • InChI Key: YOBUTELENUBOFS-UHFFFAOYSA-N
    • SMILES: FC1=CC(=CC2=C1NC(=C2)C(C)(C)C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 236.09600
  • Monoisotopic Mass: 236.096
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6A^2
  • XLogP3: 3.7

Experimental Properties

  • PSA: 61.61000
  • LogP: 4.03590

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2-tert-butyl-7-fluoro-5-nitro-1H-indole Suppliers

Amadis Chemical Company Limited
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(CAS:952664-94-7)2-tert-butyl-7-fluoro-5-nitro-1H-indole
Order Number:A845261
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:05
Price ($):782.0
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2-tert-butyl-7-fluoro-5-nitro-1H-indole Related Literature

Additional information on 2-tert-butyl-7-fluoro-5-nitro-1H-indole

2-Tert-butyl-7-fluoro-5-nitro-1H-indole (CAS No. 952664-94-7): A Comprehensive Overview

The compound 2-Tert-butyl-7-fluoro-5-nitro-1H-indole, identified by the CAS registry number 952664-94-7, is a structurally complex aromatic heterocyclic compound with significant potential in various fields of chemical research and application. This compound belongs to the indole family, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The presence of substituents such as the tert-butyl group, fluorine atom, and nitro group at specific positions on the indole skeleton imparts unique chemical and biological properties to this compound.

Recent advancements in synthetic chemistry have enabled researchers to explore novel methods for the synthesis of 2-Tert-butyl-7-fluoro-5-nitro-1H-indole. One such approach involves the use of modular synthesis strategies, where individual building blocks are assembled in a stepwise manner to construct the final molecule. This method not only enhances the efficiency of synthesis but also allows for precise control over the substitution pattern on the indole ring. For instance, the introduction of the tert-butyl group at position 2 and the fluorine atom at position 7 has been achieved through directed metallation techniques, while the nitro group at position 5 is typically introduced via nitration reactions under controlled conditions.

The structural features of 2-Tert-butyl-7-fluoro-5-nitro-1H-indole make it an intriguing candidate for studying various chemical reactions and biological activities. The indole core itself is known for its versatility in participating in hydrogen bonding, π–π interactions, and other non-covalent interactions, which are crucial for molecular recognition and binding in biological systems. The tert-butyl group at position 2 contributes steric bulk, which can influence the conformational flexibility of the molecule and its interactions with other biomolecules. The fluorine atom at position 7 introduces electronic effects, enhancing the molecule's ability to engage in polar interactions, while the nitro group at position 5 imparts strong electron-withdrawing effects, which can modulate reactivity and stability.

Recent studies have highlighted the potential of 2-Tert-butyl-7-fluoro-5-nitro-1H-indole as a lead compound in drug discovery efforts. For example, researchers have investigated its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The molecule's unique substitution pattern allows it to interact with these enzymes through a combination of hydrophobic and electrostatic interactions, leading to significant enzyme inhibition activity. Furthermore, computational studies using molecular docking techniques have revealed that this compound can bind effectively to key residues within the active sites of these enzymes, suggesting its potential as a therapeutic agent.

In addition to its enzymatic inhibition properties, 2-Tert-butyl-7-fluoro-5-nitro-1H-indole has also been explored for its antioxidant activity. The indole core is known to exhibit radical scavenging properties due to its conjugated π-system, which can stabilize free radicals formed during oxidative stress. The presence of electron-donating groups such as the tert-butyl group further enhances this activity by increasing the molecule's ability to donate electrons and neutralize reactive oxygen species (ROS). Recent experiments have demonstrated that this compound exhibits higher antioxidant activity compared to other indole derivatives, making it a promising candidate for applications in oxidative stress-related diseases.

The versatility of 2-Tert-butyl-7-fluoro-5-nitro-1H-indole extends beyond its biological applications. Researchers have also explored its use as a building block in organic synthesis, particularly in constructing more complex molecules with diverse functionalities. For instance, the nitro group at position 5 can be reduced to an amino group under controlled conditions, enabling further functionalization and diversification of the molecule. Similarly, the fluorine atom at position 7 can serve as an electrophilic site for nucleophilic substitution reactions or as a directing group for subsequent modifications.

In conclusion, 2-Tert-butyl-7-fluoro

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(CAS:952664-94-7)2-tert-butyl-7-fluoro-5-nitro-1H-indole
A845261
Purity:99%
Quantity:1g
Price ($):782.0
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